molecular formula C25H18ClN5O4 B11318161 methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate

methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate

Cat. No.: B11318161
M. Wt: 487.9 g/mol
InChI Key: ILJBWKPRPWGMAJ-UHFFFAOYSA-N
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Description

Methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate is a heterocyclic compound featuring a benzisoxazole core fused with a triazole ring and a methyl benzoate moiety. The benzisoxazole group is substituted with a 4-chlorophenyl ring at position 3, while the triazole ring contains a methyl group at position 3.

The compound’s synthesis likely involves coupling a benzisoxazole-triazole carbonyl chloride with methyl 2-aminobenzoate, analogous to methods described for related triazole-carboxamides . Crystallographic data for such compounds are often resolved using SHELX software, a widely trusted tool for small-molecule refinement .

Properties

Molecular Formula

C25H18ClN5O4

Molecular Weight

487.9 g/mol

IUPAC Name

methyl 2-[[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C25H18ClN5O4/c1-14-22(24(32)27-20-6-4-3-5-18(20)25(33)34-2)28-30-31(14)17-11-12-21-19(13-17)23(35-29-21)15-7-9-16(26)10-8-15/h3-13H,1-2H3,(H,27,32)

InChI Key

ILJBWKPRPWGMAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate typically involves multi-step organic synthesis. The process may start with the preparation of the benzisoxazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing .

Comparison with Similar Compounds

Methyl [[[1-(4-Chlorophenyl)-5-Phenyl-1H-1,2,3-Triazol-4-yl]Carbonyl]Amino]Benzoate (2i)

  • Structure : Replaces the benzisoxazole with a phenyl group on the triazole ring.
  • Synthesis: Prepared in 72% yield via reaction of 1-(4-chlorophenyl)-5-phenyl-triazole-4-carbonyl chloride with methyl 4-aminobenzoate, followed by recrystallization from methanol .
  • Properties : White solid; elemental analysis (C, 60.51%; H, 4.92%; N, 13.80%) aligns with calculated values (C, 60.23%; H, 4.80%; N, 14.05%) .

Methyl 2-[[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazole-4-Carbonyl]Amino]Benzoate (CAS 301680-63-7)

  • Structure : Substitutes benzisoxazole with a simpler oxazole ring and a 2-chlorophenyl group.
  • Properties: Molecular weight = 370.8 g/mol; logP = 4.3, indicating higher lipophilicity than the target compound. Hydrogen bonding capacity (1 donor, 5 acceptors) may influence solubility .

Analogues with Benzoxazole and Pyrazole Cores

4-Amino-5-[2-(3-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4H-1,2,4-Triazole-3-Thiol (3)

  • Structure : Benzoxazole replaces benzisoxazole; includes a thiol group on the triazole.
  • Synthesis : Cyclization of hydrazine dithiocarbonate with hydrazine hydrate yields this derivative, confirmed by NMR (δ 13.85 ppm for -SH) .

4-(4-Chlorobenzoyl)-3-Methyl-1-Phenyl-1H-Pyrazol-5-yl 4-Chlorobenzoate

  • Structure : Pyrazole core with dual 4-chlorobenzoyl groups.
  • Activity : Pyrazole derivatives exhibit antibacterial properties, suggesting the target compound’s benzisoxazole-triazole system may offer similar or enhanced activity .

Herbicidal Analogues with Benzoate Moieties

Tribenuron Methyl Ester (CAS 101200-48-0)

  • Structure : Contains a triazine ring and sulfonylurea bridge linked to methyl benzoate.
  • Use : Herbicide targeting acetolactate synthase (ALS). Structural differences (triazine vs. triazole) highlight divergent applications (agricultural vs. pharmacological) .

Comparative Analysis of Key Properties

Compound Core Structure Molecular Weight (g/mol) logP Key Substituents Reported Activity
Target Compound Benzisoxazole-Triazole ~450 (estimated) ~3.5* 4-Chlorophenyl, Methyl Antimicrobial (hypothesized)
Compound 2i Triazole 398.8 3.8 4-Chlorophenyl, Phenyl N/A
CAS 301680-63-7 Oxazole 370.8 4.3 2-Chlorophenyl, Methyl N/A
Tribenuron Methyl Ester Triazine-Sulfonylurea 395.4 1.9 Methoxy, Methyl Herbicidal (ALS inhibitor)

*Estimated based on structural similarity.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s benzisoxazole-triazole scaffold requires precise coupling conditions, as seen in triazole-carboxamide syntheses (e.g., 72% yield for 2i) .
  • Biological Potential: Benzisoxazoles are established bioactive precursors , suggesting the target compound could be optimized for antimicrobial or anticancer applications.
  • Crystallography : Tools like SHELXL and ORTEP-3 enable precise structural validation, critical for understanding structure-activity relationships .

Biological Activity

Methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate, commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines a benzisoxazole moiety with a triazole ring, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H17ClN4O2C_{22}H_{17}ClN_{4}O_{2}, with a molar mass of 404.85 g/mol. The presence of the 4-chlorophenyl group and the triazole ring enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC22H17ClN4O2
Molar Mass404.85 g/mol
CAS Number337920-28-2
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring is known for its role in inhibiting enzymes and receptors that are critical in various biological pathways. For instance, it may inhibit certain kinases or phosphatases involved in cancer cell proliferation or inflammatory responses.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against a range of pathogens, including bacteria and fungi.

Anticancer Properties

The compound has been evaluated for its anticancer potential in several studies. It appears to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For example, it has shown activity against various cancer cell lines such as breast and lung cancer cells.

Neurological Effects

Given the structural similarity to compounds used in treating neurological disorders, this derivative may also possess neuroprotective effects. Preliminary studies suggest it could influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of triazole derivatives highlighted that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting a promising alternative for treating resistant strains.

Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. The IC50 value was found to be significantly lower than that of standard chemotherapeutic agents, indicating its potential as an effective anticancer drug.

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